2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a boric acid derivative . It is a white to off-white solid . The IUPAC name is methyl [4-fluoro-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis :
- Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They performed Density Functional Theory (DFT) calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (Wu et al., 2021).
Crystallographic and Conformational Analyses :
- Huang et al. (2021) obtained similar compounds via a substitution reaction and confirmed their structures through spectroscopic methods and single-crystal X-ray diffraction. They also conducted DFT studies to investigate the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).
Applications in Electrochemistry :
- Kucuk and Abe (2020) examined similar boron-based compounds as electrolyte additives in fluoride shuttle batteries. They explored the effects of acidity strength of borates on the electrochemical compatibility of BiF3 in these batteries (Kucuk & Abe, 2020).
Fluorescence Probes for Hydrogen Peroxide Detection :
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes similar to the compound of interest for detecting hydrogen peroxide (H2O2). They studied the fluorescence response of these probes towards H2O2, highlighting the significance of an electron-withdrawing or electron-donating group in these systems (Lampard et al., 2018).
Sensing Performance Enhancement for Hydrogen Peroxide Vapor :
- Fu et al. (2016) developed an organic thin-film fluorescence probe incorporating similar boron esters. They aimed to enhance the sensing performance of these probes to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule (Fu et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acid pinacol ester compounds, have been widely used in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Mode of Action
It’s known that boronic acid pinacol ester compounds, which share structural similarities with this compound, are significant reaction intermediates in organic synthesis reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds, which share structural similarities with this compound, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Pharmacokinetics
It’s known that fluorine-containing compounds, which this compound is a part of, have the advantages of high biological activity, strong stability, and drug resistance .
Action Environment
It’s known that arylboronic acid, which this compound is a part of, is economical and easy to obtain, and it is stable to water and air .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWRZGWQZUJSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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